Pemigatinib

Description

Properties

IUPAC Name |

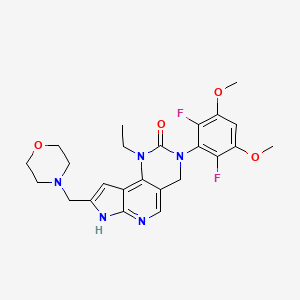

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDMJFOHIXMBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027955 | |

| Record name | Pemigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513857-77-6 | |

| Record name | Pemigatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMIGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Efficacy of Pemigatinib on Bladder Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib (INCB054828) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1] Genetic alterations in FGFR genes, particularly FGFR3, are common drivers in bladder cancer, making it a promising therapeutic target.[2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound on bladder cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. The information herein is intended to support further research and drug development efforts in the field of bladder cancer therapeutics.

Core Efficacy Data

The in vitro effects of this compound have been evaluated in bladder cancer cell lines known to harbor FGFR3 alterations, such as RT-112 and RT-4, both of which have an FGFR3-TACC3 fusion.[3][4]

Cell Viability and Growth Inhibition

This compound demonstrates potent inhibition of cell growth in bladder cancer cell lines with FGFR3 fusions. The concentration required to inhibit growth by 50% (GI50) has been determined for the following cell lines:

| Cell Line | FGFR Alteration | Mean GI50 ± S.D. (nM) |

| RT-112 | FGFR3-TACC3 fusion | 7 ± 3 |

| RT-4 | FGFR3-TACC3 fusion | 12 |

| Table 1: Growth Inhibition (GI50) of this compound in Bladder Cancer Cell Lines.[3] |

In the RT-112 cell line, treatment with 100 nM this compound resulted in a significant reduction in cell viability. After 24 hours, viability was reduced by approximately 25%, and this effect was more pronounced after 48 hours, with a reduction of 40-60%.[5]

Cell Cycle Analysis

This compound has been shown to induce G1 phase cell cycle arrest in the RT-112 bladder cancer cell line. Treatment with 100 nM this compound led to a significant increase in the percentage of cells in the G1 phase after 48 hours.[5]

| Cell Line | Treatment | Time Point | % of Cells in G1 Phase (Approx.) |

| RT-112 | Untreated | 48h | ~55% |

| RT-112 | 100 nM this compound | 48h | ~65% |

| Table 2: Effect of this compound on Cell Cycle Progression in RT-112 Cells.[5] |

Apoptosis Induction

While this compound induces a strong cytostatic effect through cell cycle arrest, its induction of apoptosis in the RT-112 bladder cancer cell line was not significant at the tested concentrations and time points.[5] However, increased expression of calreticulin (CRT) was observed in RT-112 cells after 48 hours of treatment, which can be a marker of cellular stress.[5]

Signaling Pathways Affected by this compound

This compound exerts its effects by inhibiting the FGFR signaling cascade. Upon binding to FGFR, it blocks the phosphorylation of downstream signaling molecules, primarily impacting the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In the RT-112 bladder cancer cell line, this compound treatment has been shown to modulate AKT signaling.[5] In the RT-4 cell line, treatment with this compound strongly suppresses the phosphorylation of FRS2, a key substrate of FGFR, and the downstream effector ERK.[4]

References

- 1. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting FGFRs by this compound induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pemigatinib (INCB054828): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pemigatinib (trade name Pemazyre®, formerly INCB054828) is a potent and selective, ATP-competitive, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical characterization, and clinical evaluation. Detailed experimental protocols for key assays are provided, along with a summary of critical quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this targeted therapeutic agent.

Introduction: Targeting the FGFR Pathway in Oncology

The fibroblast growth factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] The pathway is initiated by the binding of FGFs to FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][2] Aberrant activation of the FGFR pathway, through gene fusions, rearrangements, amplifications, or activating mutations, has been identified as a key oncogenic driver in a variety of malignancies.[3][4] This has made the FGFR family an attractive target for the development of targeted cancer therapies.[4]

This compound was developed by Incyte Corporation as a selective inhibitor of FGFR1, 2, and 3, the isoforms most frequently implicated in cancer.[3][5] It received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][6] It is also approved for the treatment of relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.[7]

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[5] By binding to the ATP-binding pocket of these receptors, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling pathways that are essential for tumor cell growth and survival.[1][5] This targeted inhibition leads to decreased cell viability in cancer cell lines with constitutive FGFR activation.[2]

FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention by this compound.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 5. clyte.tech [clyte.tech]

- 6. ch.promega.com [ch.promega.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

Pemigatinib in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid/lymphoid neoplasms (MLNs) with fibroblast growth factor receptor 1 (FGFR1) rearrangement are a rare and aggressive group of hematologic malignancies.[1] These neoplasms are characterized by a diverse clinical presentation, ranging from myeloproliferative features to T-cell or B-cell lymphoma, and a high risk of transformation to acute leukemia.[1] The underlying molecular pathogenesis involves chromosomal translocations that create fusion genes involving FGFR1, leading to constitutive activation of the FGFR1 tyrosine kinase and aberrant downstream signaling, driving cell proliferation and survival.[2][3] Pemigatinib, a potent and selective inhibitor of FGFR1, 2, and 3, has emerged as a promising targeted therapy for this patient population.[4][5] This technical guide provides an in-depth overview of the role of this compound in the treatment of MLNs with FGFR1 rearrangement, with a focus on the pivotal clinical trial data, experimental protocols, and the molecular mechanism of action.

Mechanism of Action: Targeting the Aberrant FGFR1 Signaling Pathway

In normal physiology, FGFR signaling is tightly regulated and plays a crucial role in cell growth, differentiation, and survival.[2] However, in MLNs with FGFR1 rearrangement, the resulting fusion protein leads to ligand-independent dimerization and constitutive activation of the FGFR1 kinase domain.[2] This perpetual "on" state triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation and survival.[2][6]

This compound is a small molecule kinase inhibitor that functions by binding to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation.[6] By inhibiting FGFR1 signaling, this compound effectively disrupts the downstream pathways that are essential for tumor cell growth and survival in these malignancies.[6]

References

- 1. FGFR1 fusion kinase regulation of MYC expression drives development of stem cell leukemia/lymphoma syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PEMAZYRE® (this compound) Mechanism of Action [hcp.pemazyre.com]

- 4. This compound | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

The Molecular Basis of Pemigatinib's Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemigatinib (Pemazyre®) is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by gene fusions, rearrangements, translocations, and activating mutations, is a key oncogenic driver in a variety of human cancers, including cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.[4][5] this compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2] This technical guide provides an in-depth overview of the molecular basis of this compound's anti-tumor activity, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Introduction to FGFR Signaling and its Role in Cancer

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four members (FGFR1-4), plays a critical role in embryonic development, tissue homeostasis, and angiogenesis.[6][7] These transmembrane receptor tyrosine kinases are activated upon binding of fibroblast growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the initiation of intracellular signaling cascades.[7][8]

Genetic alterations in FGFR genes can lead to constitutive activation of these pathways, promoting tumorigenesis. These alterations include:

-

Gene Fusions and Rearrangements: Particularly common for FGFR2 in intrahepatic cholangiocarcinoma (iCCA), leading to the formation of a fusion protein with a constitutively active kinase domain.[4]

-

Activating Mutations: Point mutations that lock the kinase in an active conformation.

-

Gene Amplifications: Increased copy number of an FGFR gene, leading to overexpression of the receptor.

Constitutively active FGFRs drive cancer cell proliferation and survival through the activation of several key downstream signaling pathways, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[6][7]

-

PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[6][7]

-

PLCγ Pathway: Which influences cell motility and invasion.[6][7]

This compound: Mechanism of Action

This compound is a highly potent and selective, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[3][5] Its selectivity for FGFR1-3 over FGFR4 and other kinases contributes to its therapeutic window.[9] By binding to the kinase domain of these receptors, this compound blocks their autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.[2] This inhibition of FGFR signaling leads to the suppression of tumor cell proliferation and survival in cancers with activating FGFR alterations.[4]

Quantitative Data on this compound's Activity

The anti-tumor activity of this compound has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type | Reference |

| FGFR1 | 0.4 | Cell-free enzymatic assay | [9] |

| FGFR2 | 0.5 | Cell-free enzymatic assay | [9] |

| FGFR3 | 1.2 | Cell-free enzymatic assay | [9] |

| FGFR4 | 30 | Cell-free enzymatic assay | [9] |

| FGFR2-CLIP1 fusion | 10.16 | Cell-based assay | [2] |

| FGFR2-CLIP1 fusion with N549H mutation | 1527.57 | Cell-based assay | [2] |

Table 2: Clinical Efficacy of this compound in the FIGHT-202 Trial (Cholangiocarcinoma with FGFR2 Fusions/Rearrangements)

| Parameter | Value | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | |||

| All Patients | 37% | 27.9% - 46.9% | [10] |

| Complete Response (CR) | 2.8% | - | [11] |

| Partial Response (PR) | 34.3% | - | [11] |

| Median Duration of Response (DoR) | 9.1 months | 6.0 - 14.5 months | [10] |

| Median Progression-Free Survival (PFS) | 7.0 months | 6.1 - 10.5 months | [10] |

| Median Overall Survival (OS) | 17.5 months | 14.4 - 22.9 months | [10] |

Signaling Pathway and Experimental Workflow Diagrams

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for the preclinical and clinical evaluation of this compound.

Detailed Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC₅₀ of this compound for FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, or FGFR3 kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer A (5X)

-

This compound stock solution (in DMSO)

-

384-well microplate (low volume, black)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.

-

Prepare Kinase/Antibody Mixture: Dilute the FGFR kinase and Eu-anti-Tag antibody in 1X Kinase Buffer to a 2X final concentration.

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in 1X Kinase Buffer to create a range of concentrations (e.g., 10-point, 4-fold serial dilution).

-

Prepare Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer to a 2X final concentration.

-

Assay Assembly:

-

Add 5 µL of each this compound dilution (or vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the Kinase/Antibody mixture to each well.

-

Add 5 µL of the Tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the this compound concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.[12]

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cell lines with FGFR alterations.

Materials:

-

FGFR-altered cancer cell line (e.g., KATO III, RT-112)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound (including a vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[13][14][15][16][17]

-

In Vivo Cholangiocarcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous cholangiocarcinoma xenograft model in nude mice to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)

-

Cholangiocarcinoma cell line with an FGFR2 fusion (e.g., a patient-derived cell line or an established line)

-

Matrigel (optional, for enhancing tumor take rate)

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Cell Preparation and Implantation:

-

Harvest the cholangiocarcinoma cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel at a 1:1 ratio.

-

Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Treatment Initiation and Administration:

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1 mg/kg) or the vehicle control to the respective groups via oral gavage once daily.[18]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study (when tumors in the control group reach a maximum allowed size or at a predetermined time point), euthanize the mice.

-

-

Tissue Collection and Analysis (Optional):

Conclusion

This compound is a targeted therapy that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in patients with cancers harboring FGFR genetic alterations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the blockade of key downstream signaling pathways, resulting in decreased cancer cell proliferation and survival. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and utilize this important therapeutic agent. Continued research into mechanisms of resistance and potential combination therapies will be crucial in maximizing the clinical benefit of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | FGFR | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. An open-label study of this compound in cholangiocarcinoma: final results from FIGHT-202 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Treatment of cholangiocarcinoma by pGCsiRNA-vascular endothelial growth factor in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Phosphoproteomics Analysis of Pemigatinib-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3, which are key drivers in various cancers, including cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2][3][4] Understanding the molecular mechanisms of this compound's efficacy and potential resistance pathways is crucial for its clinical application. Phosphoproteomics, the large-scale analysis of protein phosphorylation, serves as a powerful tool to elucidate the downstream signaling events modulated by kinase inhibitors like this compound.[5] This document provides detailed application notes and protocols for the phosphoproteomics analysis of cells treated with this compound, offering insights into its mechanism of action and its impact on cellular signaling networks.

Introduction

Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1] Genetic alterations such as gene fusions, amplifications, or mutations can lead to constitutive activation of FGFR signaling, driving tumorigenesis.[1] this compound selectively inhibits FGFR1, 2, and 3 by binding to the ATP-binding site of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream pathways.[1]

Quantitative phosphoproteomics enables the identification and quantification of thousands of phosphorylation sites, providing a global snapshot of the cellular signaling state. By comparing the phosphoproteomes of cells treated with this compound versus control cells, researchers can identify key phosphorylation events that are modulated by the drug. This information can be used to confirm on-target effects, discover novel downstream targets, and identify potential biomarkers for drug response or resistance.

Quantitative Data Summary

The following tables represent a summary of expected quantitative phosphoproteomics data from an experiment comparing this compound-treated cells to a vehicle control. The data would be generated from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of phosphopeptide-enriched cell lysates.

Table 1: Significantly Down-regulated Phosphorylation Sites in this compound-Treated Cells

| Protein | Gene | Phosphosite | Fold Change (this compound/Control) | p-value | Function |

| Fibroblast growth factor receptor 2 | FGFR2 | Y653/Y654 | -15.2 | <0.001 | Autophosphorylation site, key for kinase activation |

| FRS2 | FRS2 | Y196 | -12.5 | <0.001 | Adaptor protein, links FGFR to downstream signaling |

| Mitogen-activated protein kinase 1 | MAPK1 | T185/Y187 | -8.9 | <0.001 | Key component of the MAPK signaling pathway |

| AKT1 | AKT1 | S473 | -6.7 | <0.005 | Key component of the PI3K/AKT signaling pathway |

| Ribosomal protein S6 kinase alpha-1 | RPS6KA1 | T359/S363 | -5.4 | <0.005 | Downstream effector of the MAPK and PI3K pathways |

Table 2: Significantly Up-regulated Phosphorylation Sites in this compound-Treated Cells

| Protein | Gene | Phosphosite | Fold Change (this compound/Control) | p-value | Function |

| Apoptosis-regulating kinase 1 | ASK1 | S83 | 4.1 | <0.01 | Pro-apoptotic signaling |

| Protein phosphatase 2A subunit A | PPP2R1A | Y307 | 3.5 | <0.01 | Negative regulator of cell growth and proliferation |

Experimental Protocols

This section provides a detailed methodology for a typical phosphoproteomics experiment to analyze the effects of this compound.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cancer cell line with a known FGFR alteration (e.g., cholangiocarcinoma cell line with an FGFR2 fusion).

-

Cell Culture: Culture the cells in appropriate media and conditions to 80% confluency.

-

Treatment: Treat the cells with this compound at a clinically relevant concentration (e.g., 100 nM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

Cell Lysis and Protein Digestion

-

Lysis: Harvest the cells and lyse them in a urea-based lysis buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).

-

Digestion: Digest the proteins into peptides using an appropriate protease, such as trypsin.

Phosphopeptide Enrichment

-

Enrichment Method: Enrich for phosphopeptides using a method such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. This step is crucial due to the low stoichiometry of phosphorylation.

-

Washing: Wash the enriched phosphopeptides to remove non-phosphorylated peptides.

-

Elution: Elute the phosphopeptides from the enrichment material.

LC-MS/MS Analysis

-

Instrumentation: Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

-

Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.

Data Analysis

-

Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the peptides and their phosphorylation sites.

-

Quantification: Quantify the relative abundance of the identified phosphopeptides between the this compound-treated and control samples. For label-free quantification, use the precursor ion intensities.

-

Statistical Analysis: Perform statistical analysis to identify phosphopeptides with significantly altered abundance upon this compound treatment.

-

Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis and identify the signaling pathways that are significantly affected by this compound treatment.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for phosphoproteomics analysis of this compound-treated cells.

References

- 1. MassIVE Dataset Summary [massive.ucsd.edu]

- 2. FGFR1 Inhibition by this compound Enhances Radiosensitivity in Glioblastoma Stem Cells Through S100A4 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Computational Analysis of Cholangiocarcinoma Phosphoproteomes Identifies Patient-Specific Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Assessing Pemigatinib Target Engagement In Vivo

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemigatinib (Pemazyre®) is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[1] Assessing the in vivo target engagement of this compound is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and for determining effective dosing strategies in preclinical models. This document provides detailed protocols for assessing this compound's target engagement in vivo using tumor xenograft models, focusing on direct target inhibition and downstream pathway modulation.

Key Pharmacodynamic Biomarkers

The primary mechanism of this compound is the inhibition of FGFR phosphorylation.[2] This leads to the suppression of downstream signaling pathways, primarily the RAS/MAPK pathway. Key biomarkers for assessing target engagement include:

-

Phospho-FGFR (pFGFR): Direct measure of target inhibition in tumor tissue.

-

Phospho-ERK (pERK): A key downstream marker of the MAPK pathway activity.

-

Serum Phosphate: A systemic pharmacodynamic marker, as FGFR signaling regulates phosphate homeostasis.[3]

I. FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival.[2][4] this compound is a tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of FGFR1/2/3, preventing their phosphorylation and subsequent signal transduction.[2]

II. Quantitative Data Summary

The following tables summarize key in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vivo Tumor Growth Inhibition by this compound

| Cell Line Xenograft | Mouse Strain | This compound Dose (mg/kg, oral, QD) | Treatment Duration | Outcome |

| KATO III (gastric) | SCID | 0.03 | 10 days | Significant tumor growth suppression |

| KATO III (gastric) | SCID | 0.3 | 10 days | Maximum tumor growth inhibition |

| KG1 (AML) | NSG | 0.3 | 14 days | Significant tumor growth suppression |

| RT-112 (bladder) | nu/nu | 1 | 42 days | Significant tumor growth suppression |

Table 2: In Vivo Pharmacodynamic (PD) Marker Modulation

| PD Marker | Model | This compound Dose (mg/kg, oral) | Time Point | Result |

| pFGFR2 | KATO III tumor-bearing mice | 0.1 - 10 (single dose) | - | In vivo IC50 of 22 nM for target inhibition[3] |

| Serum Phosphate | C57BL/6 mice | 0.3 - 10 (single dose) | 24 hours | Dose-dependent increase |

| pERK/ERK | LU99 tumor-bearing nude mice | Single dose | 2-6 hours | Dose-dependent reduction in the ratio |

III. Experimental Protocols

A. In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model using the KATO III gastric cancer cell line, which has an FGFR2 amplification.

Materials:

-

KATO III human gastric carcinoma cell line

-

Athymic nu/nu or SCID mice (female, 4-6 weeks old)

-

RPMI-1640 medium with 20% FBS and 1% Penicillin-Streptomycin

-

Matrigel (Corning)

-

This compound

-

Vehicle for oral gavage (e.g., 10% DMSO + 90% Corn Oil)

Procedure:

-

Cell Culture: Culture KATO III cells in RPMI-1640 supplemented with 20% FBS at 37°C in a 5% CO2 incubator.

-

Cell Preparation for Implantation: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Dosing: Once tumors reach an average volume of 100-200 mm³, randomize mice into vehicle control and treatment groups. Administer this compound or vehicle daily via oral gavage.

-

Endpoint: Continue treatment for the specified duration (e.g., 10-14 days). At the end of the study, euthanize mice and collect tumors and blood for pharmacodynamic analysis.

B. Western Blotting for pFGFR and pERK

This protocol is for the detection of phosphorylated FGFR and ERK in tumor lysates.

Materials:

-

Tumor tissue

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary Antibodies:

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Tumor Lysate Preparation: Homogenize frozen tumor tissue in ice-cold RIPA buffer.[6] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

C. Immunohistochemistry (IHC) for pFGFR

This protocol outlines the staining of pFGFR in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

-

FFPE tumor sections (4-5 µm)

-

Xylene and graded ethanol series

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen Peroxide (3%)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary Antibody: Phospho-FGFR (Tyr653/654) (e.g., Cell Signaling Technology, #3476)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).

-

Peroxidase Blocking: Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide.

-

Blocking: Block non-specific binding sites with the blocking solution.

-

Primary Antibody Incubation: Incubate slides with the primary pFGFR antibody overnight at 4°C.

-

Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

D. Serum Phosphate Measurement

This protocol is for the colorimetric determination of inorganic phosphate in mouse serum.

Materials:

-

Mouse blood

-

Serum separator tubes

-

Phosphate Assay Kit (Colorimetric, e.g., Abcam, ab65622)

Procedure:

-

Serum Collection: Collect whole blood via terminal cardiac puncture or another appropriate method into a serum separator tube.[7] Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum (supernatant).[8][9]

-

Phosphate Assay: Perform the assay according to the manufacturer's instructions. This typically involves:

-

Preparing a standard curve with the provided phosphate standard.

-

Adding serum samples (potentially diluted) and standards to a 96-well plate.

-

Adding the phosphate reagent, which forms a chromogenic complex with phosphate.

-

Incubating for a specified time at room temperature.

-

Measuring the absorbance at the recommended wavelength (e.g., 650 nm).

-

-

Calculation: Calculate the phosphate concentration in the samples by comparing their absorbance to the standard curve.

IV. Experimental Workflow and Logic Diagrams

References

- 1. Targeting FGFRs by this compound induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Anti-ERK1 (phospho T202 + Y204) + ERK2 (phospho T185 + Y187) antibody [ERK12T202Y204-A11] (ab278538) | Abcam [abcam.com]

- 4. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse mAb | Cell Signaling Technology [cellsignal.com]

- 5. Anti-ERK1 (phospho T202 + Y204) + ERK2 (phospho T185 + Y187) antibody (ab214362) | Abcam [abcam.com]

- 6. research.fredhutch.org [research.fredhutch.org]

- 7. idexxbioanalytics.com [idexxbioanalytics.com]

- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 9. bosterbio.com [bosterbio.com]

Application Notes and Protocols for Determining Cell Viability Following Pemigatinib Treatment Using the CellTiter-Glo® Luminescent Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro efficacy of Pemigatinib, a selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3, on cancer cell viability using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3] This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][5] The protocol is designed for a multiwell plate format, making it suitable for high-throughput screening and dose-response studies.

Introduction

This compound is a targeted therapy that functions as a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases.[2][3] Aberrant FGFR signaling, often due to gene fusions, mutations, or amplifications, can drive tumor cell proliferation and survival in various cancers, including cholangiocarcinoma.[2][3][6] this compound binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and PLCγ.[2][7]

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining cell viability.[4][5][8] It is a homogeneous "add-mix-measure" assay that results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[1][4] This luminescent signal is produced by a proprietary, thermostable luciferase, which has a half-life of over five hours, providing flexibility in experimental workflow.[4] This application note details a comprehensive protocol for utilizing the CellTiter-Glo® assay to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, particularly those with known FGFR alterations.

FGFR Signaling Pathway and this compound Inhibition

The diagram below illustrates the simplified FGFR signaling pathway and the mechanism of inhibition by this compound.

Caption: this compound inhibits FGFR signaling and downstream pathways.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

-

Cell Line: A cancer cell line with known FGFR alterations is recommended (e.g., cholangiocarcinoma cell lines with FGFR2 fusions).

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Opaque-walled 96-well or 384-well plates: White plates are recommended for luminescence assays.

-

Multichannel pipette

-

Orbital shaker

-

Luminometer

Experimental Workflow Diagram

The following diagram outlines the key steps of the cell viability assay protocol.

Caption: Experimental workflow for the CellTiter-Glo® viability assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cells to the desired seeding density in the appropriate culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.

-

Seed the cells into a white, opaque-walled multiwell plate.[1]

-

Include control wells containing medium without cells for background luminescence measurement.[1]

-

-

Cell Adherence:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach and resume growth.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations to determine the IC₅₀ value (e.g., from low nanomolar to micromolar).

-

Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

-

Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium for a 96-well plate).[1]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation and Analysis

The quantitative data from the experiment should be summarized for clear interpretation.

Table 1: Experimental Parameters

| Parameter | Recommended Value | Notes |

| Plate Format | 96-well or 384-well | Use white, opaque-walled plates for luminescence. |

| Seeding Density | Cell line dependent (e.g., 1,000-10,000 cells/well for 96-well) | Optimize to ensure logarithmic growth. |

| Volume of Culture Medium | 100 µL (96-well) or 25 µL (384-well) | |

| This compound Concentration Range | e.g., 0.1 nM to 10 µM | A wider range may be necessary depending on cell line sensitivity. |

| Incubation Time with this compound | 72 hours | Can be varied (e.g., 48, 96 hours). |

| Volume of CellTiter-Glo® Reagent | 100 µL (96-well) or 25 µL (384-well) | Equal to the volume of the culture medium. |

| Shaking Time after Reagent Addition | 2 minutes | To ensure complete cell lysis. |

| Incubation Time after Shaking | 10 minutes | To stabilize the luminescent signal. |

Data Analysis

-

Background Subtraction: Subtract the average luminescence value of the "medium only" control wells from all other luminescence readings.

-

Normalization: Normalize the data to the vehicle control wells (considered 100% viability).

-

% Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100

-

-

Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

-

IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response curve to a non-linear regression model (e.g., four-parameter logistic curve) using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This application note provides a detailed and robust protocol for assessing the in vitro efficacy of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. By following this protocol, researchers can obtain reliable and reproducible data to determine the dose-dependent effects of this compound on cancer cell viability, which is crucial for preclinical drug development and for understanding the cellular response to FGFR inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell viability assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new promising oncogenic target (p.C382R) for treatment with this compound in patients with cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pemigatinib Efficacy Studies Using Patient-Derived Xenograft (PDX) Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have become a cornerstone of preclinical oncology research.[1][2][3] These models are invaluable for studying human cancer biology and assessing the efficacy of therapeutic agents in a more clinically relevant setting than traditional cell line-derived xenografts.[1][4][5] This document provides detailed application notes and protocols for utilizing PDX models in efficacy studies of Pemigatinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases.[6][7][8]

This compound is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, as well as for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[9][10] Deregulated FGFR signaling, through mechanisms such as gene fusions, amplifications, or mutations, can drive tumor cell proliferation and survival in various cancers.[6][11] this compound selectively targets FGFR1, 2, and 3, thereby inhibiting downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor growth.[6][11]

These application notes offer a guide to designing and executing in vivo efficacy studies of this compound using PDX models, presenting quantitative data in a structured format, and providing detailed experimental protocols.

Data Presentation: this compound Efficacy in PDX Models

The following tables summarize the efficacy of this compound in various PDX models as reported in preclinical studies.

| PDX Model ID | Cancer Type | FGFR Alteration | Treatment Regimen | Outcome | Tumor Volume Change | Reference |

| ICCA PDX Model | Intrahepatic Cholangiocarcinoma (ICCA) | FGFR2 Fusion | This compound (1 mg/kg, p.o., QD) | Partial Response | >30% decrease from baseline at Day 21 | [12] |

| MR313 | Cholangiocarcinoma | FGFR2 (Secondary Mutation: p.(Asp650His)) | This compound (1 mg/kg) | Resistance | Progressive Disease | [13] |

| MR369 | Cholangiocarcinoma | FGFR2 (Secondary Mutation: p.(Val565Leu)) | This compound (1 mg/kg) | Resistance | Progressive Disease | [13] |

| LU5200 | Non-Small Cell Lung Cancer (Mesenchymal-like) | High FGFR1 Expression | This compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD) | Combination Activity | Significant tumor growth inhibition compared to single agents | [14][15] |

| LU11612 | Non-Small Cell Lung Cancer (Mesenchymal-like) | High FGFR1 Expression | This compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD) | Combination Activity | Significant tumor growth inhibition compared to single agents | [14][15] |

| LU9359 | Non-Small Cell Lung Cancer (Epithelial-like) | No FGFR1 Expression | This compound (1 mg/kg, p.o., QD) + AMG 510 (20 mg/kg, p.o., QD) | No Increase in Combination Activity | No significant difference compared to single agents | [14] |

p.o. - per os (by mouth); QD - quaque die (once a day)

Experimental Protocols

Establishment and Maintenance of PDX Models

This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging of the established xenografts.

Materials:

-

Fresh patient tumor tissue collected from surgical resections or biopsies.[12]

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice).[16][17]

-

Sterile surgical instruments.

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium.

-

Matrigel (optional).

-

Anesthetics.

Protocol:

-

Tumor Tissue Preparation:

-

Collect fresh tumor tissue from the patient under sterile conditions.

-

Transport the tissue to the laboratory in a sterile container with culture medium on ice.

-

In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or necrotic debris.

-

Mince the tumor into small fragments (approximately 2-3 mm³).[17]

-

-

Implantation:

-

Anesthetize the immunodeficient mouse.

-

Make a small incision in the skin, typically on the flank or in the interscapular region.[17]

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragment with Matrigel to support initial growth.

-

Implant one tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

Monitor the mice for tumor growth and overall health.

-

-

Passaging:

-

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.[17]

-

Aseptically resect the tumor.

-

Remove any necrotic tissue and divide the tumor into smaller fragments for implantation into new mice (as described in steps 1 & 2).[4]

-

A portion of the tumor can be cryopreserved for future use or processed for molecular and histological analysis.

-

In Vivo Efficacy Study of this compound

This protocol details the steps for conducting a preclinical trial of this compound in established PDX models.

Materials:

-

Established PDX models (passage 3-4 are often used).[18]

-

This compound (formulated for oral gavage).

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

Animal balance.

-

Oral gavage needles.

Protocol:

-

Study Initiation:

-

Expand the desired PDX model in a cohort of mice.

-

When tumors become palpable, begin measuring tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4][12][18] Ensure the average tumor volume is similar across all groups.

-

-

Treatment Administration:

-

Prepare the this compound formulation and the vehicle control. A common dosage for this compound in PDX models is 1 mg/kg, administered once daily by oral gavage.[12][13][14]

-

Administer the treatment or vehicle to the respective groups according to the planned schedule.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes at regular intervals throughout the study.

-

At the end of the study (based on a predetermined endpoint, such as a specific tumor volume in the control group or a set number of days), euthanize the mice.

-

Resect the tumors and measure their final weight.

-

Collect tumor tissue for pharmacodynamic (e.g., target engagement) and biomarker analysis.

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Categorize responses based on changes in tumor volume from baseline (e.g., partial response for >30% decrease, progressive disease for >20% increase).[12]

-

Statistically analyze the differences in tumor volume and weight between the groups.

-

Visualizations

FGFR Signaling Pathway and Mechanism of this compound Action

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound PDX Efficacy Study

References

- 1. criver.com [criver.com]

- 2. blog.championsoncology.com [blog.championsoncology.com]

- 3. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. PEMAZYRE® (this compound) Mechanism of Action [hcp.pemazyre.com]

- 10. oncologynewscentral.com [oncologynewscentral.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deciphering resistance mechanisms in cancer: final report of MATCH-R study with a focus on molecular drivers and PDX development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The FGFR inhibitor this compound overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Frontiers | Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of Pemigatinib In Vitro

Welcome to the technical support center for researchers investigating the in vitro off-target effects of Pemigatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of this compound?

A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Its primary therapeutic effects are attributed to the inhibition of these kinases. However, in vitro kinase profiling has identified additional kinases that are inhibited by this compound, albeit at higher concentrations. The most notable off-targets are members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, specifically KDR (VEGFR-2), and the stem cell factor receptor, c-KIT.[1] this compound is significantly less potent against FGFR4.[1][2]

Q2: I am not observing the expected inhibition of my target kinase. What could be the issue?

A2: Several factors could contribute to a lack of target inhibition. First, verify the concentration and stability of your this compound stock solution. This compound is soluble in DMSO, and it is recommended to use freshly prepared dilutions.[4][5] Ensure that the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect enzyme activity or cell viability. Second, confirm the activity of your recombinant kinase or the expression and activation status of the target kinase in your cellular model. For cellular assays, the target kinase may not be in a constitutively active state. Stimulation with an appropriate growth factor (e.g., FGF) might be necessary to induce phosphorylation and activation. Finally, consider the ATP concentration in your biochemical assays, as this can influence the IC50 value of ATP-competitive inhibitors like this compound.

Q3: My cell viability assay results are inconsistent. How can I troubleshoot this?

A3: Inconsistent results in cell viability assays can arise from several sources. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Uneven cell distribution in multi-well plates is a common cause of variability. When preparing your this compound dilutions, perform serial dilutions carefully and mix thoroughly at each step. It is also crucial to include appropriate controls, such as a vehicle control (DMSO) and a positive control (a known cytotoxic agent). If you are using a luciferase-based viability assay, be aware that some small molecules can directly inhibit the luciferase enzyme, leading to inaccurate readings.[6][7][8][9] If you suspect this is the case, consider using an alternative viability assay based on a different detection method, such as tetrazolium salt reduction (e.g., MTT or WST-1 assays).

Q4: I am having trouble detecting the phosphorylation of downstream signaling proteins by Western Blot. What can I do?

A4: Detecting changes in protein phosphorylation can be challenging. To improve your results, it is critical to work quickly and keep samples on ice to minimize the activity of endogenous phosphatases.[10] The lysis buffer should be supplemented with a cocktail of phosphatase and protease inhibitors.[10][11] For blocking, Bovine Serum Albumin (BSA) is generally recommended over milk, as milk contains phosphoproteins that can increase background noise.[10][12] Ensure you are loading a sufficient amount of protein; for detecting low-abundance phosphoproteins, you may need to load more total protein than for other targets.[11] Always include a positive control, such as cells treated with a known activator of the pathway, to confirm that your antibody and detection system are working correctly.[12]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| FGFR1 | 0.4 |

| FGFR2 | 0.5 |

| FGFR3 | 1.0 |

| FGFR4 | 30 |

| KDR (VEGFR-2) | 70 |

| c-KIT | <1,000 |

| Other 50 kinases | >10,000 |

Data summarized from Liu et al., 2020.[1] The table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary targets (in bold) and key off-targets. The majority of the 56 kinases tested were not significantly inhibited at concentrations up to 10,000 nM.

Experimental Protocols & Troubleshooting Guides

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against a specific kinase.

Methodology:

-

Prepare a reaction buffer appropriate for the kinase of interest. This typically includes a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

-

Add the recombinant kinase and its specific substrate to the wells of a microplate.

-

Prepare serial dilutions of this compound in the reaction buffer and add them to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.

-

Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide:

| Issue | Possible Cause | Recommendation |

| High variability between replicates | Pipetting errors, especially with small volumes. Incomplete mixing of reagents. | Use calibrated pipettes and ensure thorough mixing at each step. Prepare a master mix for common reagents to minimize pipetting variations. |

| No or low kinase activity in controls | Inactive enzyme or substrate. Incorrect buffer composition or pH. | Verify the activity of the kinase and the integrity of the substrate. Confirm that the buffer components and pH are optimal for the specific kinase. |

| IC50 values are significantly different from expected | Incorrect ATP concentration. Instability of this compound in the assay buffer. | Measure the Km of ATP for your kinase and use a concentration close to this value. Prepare fresh dilutions of this compound for each experiment. |

| Assay signal is saturated or too low | Incorrect enzyme or substrate concentration. Inappropriate incubation time. | Optimize the enzyme and substrate concentrations and the incubation time to ensure the reaction is within the linear range of detection. |

Cell Viability Assay (MTS/WST-1)

Objective: To assess the effect of this compound on the viability and proliferation of a cell line.

Methodology:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for the desired duration (e.g., 72 hours).

-

Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting Guide:

| Issue | Possible Cause | Recommendation |

| "Edge effects" in the plate | Evaporation of medium from the outer wells. | To minimize evaporation, do not use the outermost wells of the plate for experimental samples. Fill them with sterile water or medium instead. |

| High background absorbance | Contamination of the cell culture or reagents. | Ensure aseptic techniques are followed. Use fresh, sterile reagents. |

| Precipitation of this compound in the medium | Poor solubility of the compound at high concentrations. | This compound is sparingly soluble in aqueous buffers.[5] If precipitation is observed, consider preparing the stock solution in a different solvent or reducing the highest concentration tested. |

| Inconsistent cell growth | Uneven cell seeding. Cells are not in a healthy growth phase. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Use cells with a consistent passage number and ensure they are actively dividing. |

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in a cellular context.

Methodology:

-

Culture cells to near confluency and treat them with either this compound or a vehicle control (DMSO) for a specific duration.

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

-

Cool the tubes at room temperature, then lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or another protein detection method.

-

A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Troubleshooting Guide:

| Issue | Possible Cause | Recommendation |

| No clear melting curve for the target protein | The chosen temperature range is not appropriate for the target protein. The protein is very stable or unstable. | Optimize the temperature range to cover the melting transition of the target protein. This may require a broad initial screen. |

| No thermal shift observed with this compound | The concentration of this compound is too low to cause a significant shift. The drug is not reaching the target in the cell. | Increase the concentration of this compound. Ensure that the incubation time is sufficient for the drug to enter the cells and bind to its target. |

| High variability in the soluble protein fraction | Incomplete cell lysis. Inconsistent heating. | Ensure complete cell lysis to release all soluble proteins. Use a PCR machine or a heat block that provides uniform heating to all samples. |

| Difficulty detecting the target protein by Western Blot | Low abundance of the target protein. Poor antibody quality. | Increase the amount of protein loaded onto the gel. Validate your antibody to ensure it is specific and sensitive for the target protein. |

Visualizations

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Caption: Overview of KDR (VEGFR-2) and c-KIT signaling pathways as off-targets of this compound.

Caption: General workflow for investigating in vitro off-target effects of this compound.

References

- 1. INCB054828 (this compound), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the cholangiocarcinoma drug this compound against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Investigating Pemigatinib-Induced Hyperphosphatemia

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating experiments related to the molecular mechanism of pemigatinib-induced hyperphosphatemia.

Frequently Asked Questions (FAQs)

Q1: What is the established molecular mechanism of this compound-induced hyperphosphatemia?

A1: this compound is a potent inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Hyperphosphatemia is an on-target effect of this compound, arising from the disruption of the FGF23 signaling pathway in the kidneys.[4][5][6] Under normal physiological conditions, the hormone FGF23, secreted by bone cells, binds to FGFRs in the renal tubules in a complex with its co-receptor α-Klotho.[7] This binding event signals the kidneys to decrease phosphate reabsorption, thus promoting its excretion in urine.[7][8][9] this compound competitively binds to the ATP-binding site of FGFRs, preventing their phosphorylation and activation.[1] This inhibition blocks the downstream signaling cascade initiated by FGF23, leading to increased phosphate reabsorption by the renal tubules and a subsequent elevation of serum phosphate levels.[4][10]

Q2: What is the typical onset and incidence of hyperphosphatemia observed in clinical studies with this compound?

A2: In clinical trials involving patients treated with this compound, hyperphosphatemia is a very common adverse event. Across clinical trials with a starting dose of 13.5 mg, hyperphosphatemia was reported in 93% of patients.[2][10][11] The median time to the onset of hyperphosphatemia is approximately 8 days, with a range of 1 to 169 days.[2][10][11]

Q3: How is this compound-induced hyperphosphatemia managed in a clinical setting?

A3: Management of this compound-induced hyperphosphatemia in clinical trials typically involves a multi-step approach. This includes monitoring serum phosphate levels, implementing a low-phosphate diet, and initiating phosphate-lowering therapy with phosphate binders when necessary.[12][13][14] Dose adjustments, including interruption or reduction of the this compound dose, may also be employed based on the severity and duration of hyperphosphatemia.[13][15]

Troubleshooting Guides

In Vitro Kinase Assays

Q1: I am not observing inhibition of FGFR phosphorylation in my in vitro kinase assay with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:

-

ATP Concentration: If the ATP concentration in your assay is too high, it can outcompete this compound for binding to the FGFR kinase domain. Determine the Michaelis-Menten constant (Km) for ATP for your specific FGFR isoform and use an ATP concentration at or near the Km.[8]

-